molecular formula C14H18N2O B2883060 4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile CAS No. 1178262-47-9

4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile

Cat. No.: B2883060
CAS No.: 1178262-47-9
M. Wt: 230.311
InChI Key: CWHPAUPUTFBDKK-UHFFFAOYSA-N
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Description

4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a hydroxycyclohexyl group, an amino group, and a benzonitrile moiety.

Preparation Methods

The synthesis of 4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile typically involves the reaction of 4-hydroxycyclohexylamine with 3-methylbenzonitrile under specific conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in various industrial processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile can be compared with other similar compounds, such as:

    4-[(4-Hydroxycyclohexyl)amino]-benzonitrile: Lacks the methyl group present in this compound.

    4-[(4-Hydroxycyclohexyl)amino]-3-ethylbenzonitrile: Contains an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-hydroxycyclohexyl)amino]-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-8-11(9-15)2-7-14(10)16-12-3-5-13(17)6-4-12/h2,7-8,12-13,16-17H,3-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHPAUPUTFBDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)NC2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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